molecular formula C17H12FN5O B2695148 6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one CAS No. 892478-91-0

6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

Cat. No. B2695148
CAS RN: 892478-91-0
M. Wt: 321.315
InChI Key: IUGCZYJECKTREN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions . For instance, the synthesis of a series of 6-(4-fluorophenyl)-5-(2-substituted pyrimidin-4-yl)imidazo[2,1-b]thiazole derivatives has been described . The process involves heating under reflux with MeONa in BuOH, where 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

Biological Significance

a. Antiviral Activity: “6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” exhibits promising antiviral properties. It has been evaluated against specific viruses, such as influenza, herpes simplex, or human immunodeficiency virus (HIV). Researchers have observed inhibition of viral replication, making it a potential candidate for antiviral drug development .

b. Antiplatelet Effects: This compound acts as an inhibitor for cAMP-phosphodiesterase in platelets. By doing so, it supports adenosine inhibition of thrombocytopenia by preventing the aggregation of vascular and blood cells. This property could have implications in cardiovascular health and clot prevention .

c. Anti-inflammatory Potential: Studies suggest that “6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one” may modulate inflammatory pathways. Its anti-inflammatory effects could be relevant in conditions such as rheumatoid arthritis or other inflammatory disorders.

d. Cancer Research: Researchers have explored the compound’s impact on cancer cells. It may interfere with cell proliferation, apoptosis, or angiogenesis pathways. Further investigations are needed to determine its potential as an anticancer agent.

Future Prospects

As we continue to unravel the biological mechanisms and therapeutic potential of this compound, it remains an exciting area of research. Scientists are actively exploring its applications in personalized medicine, drug delivery systems, and targeted therapies.

properties

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12FN5O/c18-13-8-6-12(7-9-13)10-22-11-19-16-15(17(22)24)20-21-23(16)14-4-2-1-3-5-14/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUGCZYJECKTREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[(4-Fluorophenyl)methyl]-3-phenyltriazolo[4,5-d]pyrimidin-7-one

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